![molecular formula C16H14O2 B3034575 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde CAS No. 192457-33-3](/img/structure/B3034575.png)

3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of azo-benzoic acids and their precursors, which are structurally related to benzaldehyde derivatives, involves the use of spectroscopic techniques for characterization . The synthesis of 3-hydroxy-3-phenylpropanoic acid, a related compound, involves stable-isotope labelling and can be used in the biosynthesis of benzoic and salicylic acids . Additionally, the modified Grignard reaction has been used to synthesize homoallylic alcohols from 3-phenylpropen-1-yl chloride and benzaldehyde, indicating the potential for Grignard reagents in the synthesis of related compounds .

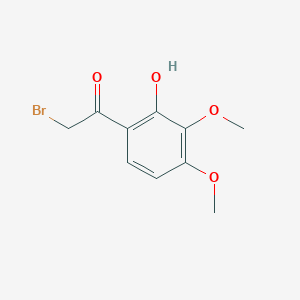

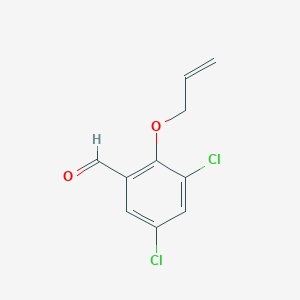

Molecular Structure Analysis

The molecular structure and geometry of benzaldehyde derivatives can be optimized using computational methods such as the B3LYP density functional theory method with a 6-31G(d) basis set . X-ray structural analysis is another technique that can be used to determine the relative configuration of synthesized compounds, as demonstrated in the study of homoallylic alcohols derived from benzaldehyde .

Chemical Reactions Analysis

Benzaldehyde and its derivatives are involved in various chemical reactions. For example, 2-(2-oxo-3-phenylpropyl)benzaldehydes have been used as starting materials for the synthesis of naphthols and naphthoquinones . The oxidation of benzaldehyde has been studied in a jet-stirred reactor, revealing the formation of phenyl radicals and indicating the compound's role as an intermediate in the oxidation of aromatic fuels .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be influenced by their functional groups and molecular structure. Spectroscopic techniques such as UV–VIS, IR, and NMR are commonly used to characterize these properties . The presence of azo-hydrazone tautomerism and acid-base dissociation in solution is an example of the dynamic behavior of these compounds . The formation of benzaldehyde from phenylacetaldehyde has been studied using pyrolysis GC-MS and FTIR, providing insights into the thermal generation of aromas and off-aromas .

Scientific Research Applications

Synthesis and Chemical Properties

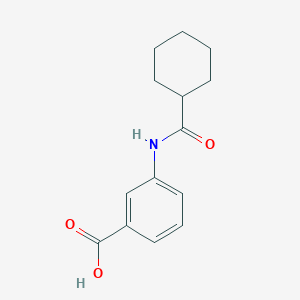

Synthesis of 3-Phenyl-2-Naphthols and Naphthoquinones : Martínez et al. (2005) described the synthesis of 3-phenyl-2-naphthols and 2-hydroxy-3-phenyl-1,4-naphthoquinones using 2-(2-oxo-3-phenylpropyl)benzaldehydes, which are structurally related to 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde. This research highlights the compound's utility in synthesizing complex organic structures (Martínez et al., 2005).

Catalytic Asymmetric Synthesis : Vidal‐Ferran et al. (1997) developed a family of chiral ligands for catalytic asymmetric synthesis, starting from materials including cinnamyl alcohol, which is closely related to the compound . This research provides insights into the catalytic applications of these compounds (Vidal‐Ferran et al., 1997).

Potential Applications

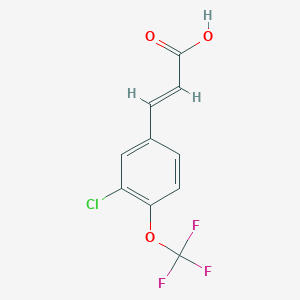

Anti-Leishmanial Activity : Hussain et al. (2016) synthesized a series of compounds structurally similar to 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde and evaluated their anti-leishmanial activities. This suggests potential biomedical applications for derivatives of this compound (Hussain et al., 2016).

Benzaldehyde Production : Sharma et al. (2003) and Sharma et al. (2012) both focused on the synthesis of benzaldehyde, a chemical closely related to 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde. These studies highlight the importance of benzaldehyde in various industrial applications, such as in cosmetics and perfumery, which could be relevant for the compound (Sharma et al., 2003); (Sharma et al., 2012).

Renewable Benzyl Alcohol Production : Pugh et al. (2015) explored the biosynthesis of benzyl alcohol from glucose in Escherichia coli. Benzyl alcohol is an important chemical in various industries, and its synthesis pathway could be relevant to the study of 3-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde derivatives (Pugh et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It contains an aldehyde group, which is known to react with amines to form imines . This suggests that the compound might interact with its targets through the formation of imines.

Biochemical Pathways

Given its use in proteomics research , it is likely that it affects protein-related pathways.

properties

IUPAC Name |

3-[(E)-3-phenylprop-2-enoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-13-15-8-4-10-16(12-15)18-11-5-9-14-6-2-1-3-7-14/h1-10,12-13H,11H2/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDDIFSUJMSXNM-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/COC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)

![3-[(dimethylamino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B3034502.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3034512.png)